3-[(Ethanesulfonyl)methyl]piperidine

Catalog No.
S13773724
CAS No.
M.F
C8H17NO2S
M. Wt
191.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Ethanesulfonyl)methyl]piperidine

Product Name

3-[(Ethanesulfonyl)methyl]piperidine

IUPAC Name

3-(ethylsulfonylmethyl)piperidine

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

InChI

InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3

InChI Key

VPBRDNPSFDUTMU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CCCNC1

3-[(Ethanesulfonyl)methyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with an ethanesulfonyl group. The molecular structure consists of a six-membered nitrogen-containing ring (piperidine) with an ethanesulfonyl group (-SO2C2H5) attached to one of its carbon atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

3-[(Ethanesulfonyl)methyl]piperidine can undergo various chemical transformations, including:

  • Oxidation: The ethanesulfonyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may convert the ethanesulfonyl group into a thiol group, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the replacement of the ethanesulfonyl group with other functional groups.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity.

Research indicates that compounds similar to 3-[(Ethanesulfonyl)methyl]piperidine exhibit significant biological activities, particularly in neuropharmacology. For instance, derivatives of piperidine have been studied for their potential antidepressant effects and interactions with neurotransmitter systems. The mechanism of action often involves modulation of receptor activity or enzyme inhibition, which can lead to therapeutic effects in conditions such as depression and anxiety .

The synthesis of 3-[(Ethanesulfonyl)methyl]piperidine typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Ethanesulfonyl Group: This step usually involves reacting piperidine with ethanesulfonyl chloride in the presence of a base to facilitate nucleophilic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Optimized industrial methods may include continuous flow reactors to enhance efficiency and scalability.

3-[(Ethanesulfonyl)methyl]piperidine has potential applications in:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various neurological disorders due to its ability to interact with biological receptors.
  • Chemical Research: Its unique structure allows for further modifications that can lead to novel compounds with enhanced properties.

Studies on similar piperidine derivatives have shown their ability to interact with sigma receptors, which are implicated in various neurological functions. These interactions can influence cellular signaling pathways and may provide insights into developing treatments for psychiatric disorders. Molecular dynamics simulations have been employed to understand these interactions better, highlighting the importance of specific substituents on the piperidine ring for binding affinity .

Several compounds share structural similarities with 3-[(Ethanesulfonyl)methyl]piperidine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
1-Methanesulfonyl-3-methyl-piperidineMethyl substitution on piperidineAntidepressant activity
4-MethylpiperidineMethyl group at position 4Neurotransmitter receptor modulation
3-(2-Ethoxyphenoxy)methylpiperidineEthoxyphenoxy substitutionPotential antidepressant effects

While these compounds share a common piperidine framework, the presence of different substituents significantly influences their pharmacological profiles and biological activities.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.09799996 g/mol

Monoisotopic Mass

191.09799996 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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